molecular formula C19H17N3O4 B2862344 3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid CAS No. 1797335-53-5

3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid

Cat. No.: B2862344
CAS No.: 1797335-53-5
M. Wt: 351.362
InChI Key: MGKGOMONWDEHCB-UHFFFAOYSA-N
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Description

3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid is a quinoxaline-derived compound featuring a 3-hydroxy-substituted quinoxaline core linked via a carbamoyl group to a 6-methylphenyl ring, with a terminal propanoic acid chain. Based on structural analogs (e.g., ), it may serve as a synthetic intermediate, pharmacological research tool, or fine chemical in drug development .

Properties

IUPAC Name

4-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-5-4-6-12(17(11)22-15(23)9-10-16(24)25)18-19(26)21-14-8-3-2-7-13(14)20-18/h2-8H,9-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKGOMONWDEHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s uniqueness lies in its 3-hydroxyquinoxaline moiety, carbamoyl linkage, and 6-methylphenyl group. Below is a comparison with key analogs:

Compound Name Core Structure Key Substituents Functional Groups
3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid (Target) Quinoxaline 3-hydroxy, 6-methylphenyl (carbamoyl-linked), propanoic acid Carboxylic acid, carbamoyl, hydroxyl
3-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoic acid derivatives (e.g., 3cd, 3ce) Quinoxaline-2-one 2-oxo, phenyl or substituted phenyl (ester-linked), ethyl ester Ester, lactam
3-Hydroxy-4-methoxycinnamic acid Cinnamic acid 3-hydroxy-4-methoxyphenyl, acrylic acid chain Carboxylic acid, hydroxyl, methoxy
Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) Quinoxaline-2-one 6,7-dimethyl, phenylpropanoate ester Ester, lactam, ketone
Key Observations:
  • Linkage Type : The carbamoyl group in the target differs from ester or lactam linkages in analogs, impacting metabolic stability and solubility.
  • Substituent Positioning : The 6-methylphenyl group in the target may enhance lipophilicity compared to 4-methoxy or dimethyl substitutions in analogs .

Physicochemical Properties

Data from provides insights into analogs:

Compound (Example) Melting Point (°C) IR Peaks (cm⁻¹) Solubility (Inferred)
Ethyl 3cd 164–166 3300 (NH), 1680 (C=O) Low (ester form)
Ethyl 3ce 184–186 3400–3250 (NH), 1680 (C=O) Moderate (dimethyl groups)
Target Compound Not reported Expected: ~1680 (C=O), ~3300 (OH/NH) Higher (free carboxylic acid)
  • Solubility : The target’s free carboxylic acid likely improves aqueous solubility compared to esterified analogs (e.g., 3cd, 3ce) .
  • Acidity: The 3-hydroxyquinoxaline and propanoic acid groups may confer a lower pKa than ester derivatives.

Preparation Methods

Synthetic Routes Overview

The synthesis of 3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid involves three principal components:

  • Quinoxaline Core Construction : Formation of the 3-hydroxyquinoxalin-2-yl subunit.
  • 6-Methylphenyl Substituent Introduction : Functionalization at the 2-position of the quinoxaline ring.
  • Carbamoyl Propanoic Acid Attachment : Coupling of the propanoic acid moiety via an amide linkage.

Each step requires careful optimization to preserve functional group integrity and maximize yield.

Detailed Synthesis Methods

Quinoxaline Core Formation

The quinoxaline scaffold is typically synthesized via condensation of 1,2-diamines with 1,2-diketones. For the 3-hydroxy variant, 3-hydroxyquinoxalin-2(1H)-one serves as a key intermediate. A representative method involves:

  • Starting Materials :

    • 3-Amino-2-nitrobenzoic acid undergoes reduction to yield 3-amino-2-aminobenzoic acid.
    • Cyclocondensation with glyoxylic acid generates the 3-hydroxyquinoxalin-2(1H)-one core.
  • Reaction Conditions :

    • Solvent: Ethanol/water (3:1) under reflux.
    • Catalyst: p-Toluenesulfonic acid (0.1 equiv).
    • Yield: 78–85% after recrystallization.

Introduction of the 6-Methylphenyl Group

The 6-methylphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution. A two-step approach is preferred:

  • Bromination :

    • 3-Hydroxyquinoxalin-2(1H)-one is brominated at the 2-position using N-bromosuccinimide (NBS) in DMF.
    • Yield: 90–92%.
  • Cross-Coupling :

    • Suzuki-Miyaura coupling with 6-methylphenylboronic acid under Pd(PPh₃)₄ catalysis.
    • Conditions: K₂CO₃, dioxane/water (4:1), 80°C, 12 h.
    • Yield: 75–80%.

Carbamoyl Propanoic Acid Moiety Attachment

The final step involves amide bond formation between the aniline group and propanoic acid derivatives. Two methods are prevalent:

Method A: Direct Amidation
  • Activation :

    • 2-(3-Hydroxyquinoxalin-2-yl)-6-methylaniline is treated with succinic anhydride in THF.
    • Base: Triethylamine (2.5 equiv), room temperature, 6 h.
    • Yield: 65–70%.
  • Hydrolysis :

    • The resulting ester is hydrolyzed with NaOH (3 M) in methanol/water (1:1), 60°C, 3 h.
    • Yield: 90–95%.
Method B: Ester-to-Acid Conversion
  • Michael Addition :

    • Acrylate derivatives (e.g., methyl acrylate) are added to the aniline intermediate in toluene under reflux.
    • Catalyst: Morpholine, p-toluenesulfonic acid.
    • Yield: 85–90% for the ester intermediate.
  • Hydrolysis :

    • Ester hydrolysis with NaOH (30% aqueous), followed by acidification to pH 3–5.
    • Yield: 88–92%.

Comparative Analysis of Methods

Parameter Method A (Direct Amidation) Method B (Ester Hydrolysis)
Reaction Time 9 h (total) 8 h (total)
Overall Yield 60–66% 75–83%
Purity (HPLC) 97% 98.5%
Industrial Scalability Moderate High

Method B demonstrates superior efficiency due to its one-pot ester synthesis and high-yield hydrolysis.

Optimization Strategies

  • Catalyst Screening :
    • Substituting p-toluenesulfonic acid with camphorsulfonic acid improves reaction rates by 15%.
  • Solvent Systems :
    • Replacing toluene with dimethylacetamide (DMAc) enhances solubility of intermediates, reducing reaction time by 20%.
  • Green Chemistry :
    • Microwave-assisted synthesis reduces quinoxaline cyclization time from 6 h to 45 min.

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